molecular formula C40H32ClN8O2+ B045225 Tetrazolium blue CAS No. 1871-22-3

Tetrazolium blue

Cat. No.: B045225
CAS No.: 1871-22-3
M. Wt: 692.2 g/mol
InChI Key: OHAOHDNOEJUTKT-UHFFFAOYSA-M
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Description

Tetrazolium blue, also known as 3,3’- (3,3’-dimethoxy-4,4’-biphenylene) bis (2,5-diphenyl-2H-tetrazolium) dichloride, is a chemical compound widely used in biochemical assays. It is a yellow crystalline powder that turns blue upon reduction, forming a colored formazan product. This property makes it valuable in various colorimetric assays, particularly for detecting cellular metabolic activity and oxidative stress.

Mechanism of Action

Target of Action

Tetrazolium Blue Chloride, also known as Nitro Blue Tetrazolium (NBT), primarily targets the enzyme Alkaline Phosphatase (AP) . AP is often used as a marker in immunohistochemistry, conjugated to an antibody . The compound is also used to detect the generation of oxygen metabolites in cells .

Mode of Action

This compound Chloride interacts with its targets through a reduction process. In the presence of AP, NBT serves as the oxidant and BCIP (5-bromo-4-chloro-3-indolyl-phosphate) is the AP-substrate . This interaction results in the formation of a dark blue dye .

Biochemical Pathways

The primary biochemical pathway affected by this compound Chloride is the Pentose Phosphate Pathway (PPP) . The PPP is crucial for the generation of NADPH, which is essential for the reduction of Tetrazolium salts .

Pharmacokinetics

It is known that the compound is soluble in methanol and DMSO . These solubility properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The interaction of this compound Chloride with its targets results in the formation of a colored product, which can be used to reveal where the antibody is bound in immunohistochemistry . It is also used for colorimetric/spectrophotometric activity assays of oxidoreductases . In a diagnostic test, particularly for chronic granulomatous disease and other diseases of phagocyte function, the higher the blue score, the better the cell is at producing reactive oxygen species .

Action Environment

The action of this compound Chloride can be influenced by environmental factors such as oxygen, light, temperature, and base concentration . These factors can affect the pace of color development and stability of the blue tetrazolium reaction .

Biochemical Analysis

Biochemical Properties

Tetrazolium Blue Chloride plays a significant role in biochemical reactions. It is commonly used as an indicator of metabolic activity in cells . The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is used for sensitive detection of alkaline phosphatase . In this context, this compound Chloride serves as the oxidant .

Cellular Effects

This compound Chloride has profound effects on various types of cells and cellular processes. It influences cell function by acting as a marker of metabolic activity . The compound’s impact extends to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound Chloride involves its reduction by the action of mitochondrial dehydrogenases . This reduction results in the formation of a water-insoluble blue formazan, which can be quantified calorimetrically .

Temporal Effects in Laboratory Settings

The effects of this compound Chloride change over time in laboratory settings. The staining rate of the compound increases as temperature increases . Tests may be performed satisfactorily at room temperature, but will take longer to stain .

Metabolic Pathways

This compound Chloride is involved in the pentose phosphate pathway . The assays rely on the conversion of glucose-6-phosphate to 6-phosphogluconolactone by glucose-6-phosphate dehydrogenase, where the simultaneous reduction of NADP+ to NADPH is coupled to the reduction of a tetrazolium salt .

Transport and Distribution

It is known that the compound can pass through the outer membrane of most tested bacterial cells readily .

Subcellular Localization

The subcellular localization of this compound Chloride is not explicitly documented in the literature. Given its role in detecting metabolic activity, it is likely that the compound localizes to areas of the cell where metabolic activity is high, such as the mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrazolium blue is synthesized through the reaction of tetrazole derivatives with biphenyl compounds. The process involves the following steps:

    Formation of Tetrazole Derivatives: Tetrazole derivatives are prepared by reacting hydrazine with nitriles under acidic conditions.

    Coupling Reaction: The tetrazole derivatives are then coupled with biphenyl compounds in the presence of a catalyst such as palladium on carbon.

    Purification: The resulting product is purified through recrystallization to obtain pure this compound.

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves:

    Batch Processing: The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure.

    Continuous Flow Processing: For higher efficiency, continuous flow reactors are used where reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions: Tetrazolium blue undergoes several types of chemical reactions, including:

    Reduction: this compound is reduced to form a blue formazan product. This reaction is commonly used in colorimetric assays to measure cellular metabolic activity.

    Oxidation: Under certain conditions, this compound can be oxidized back to its original form.

    Substitution: this compound can undergo substitution reactions where one or more of its substituents are replaced by other functional groups.

Common Reagents and Conditions:

    Reducing Agents: Common reducing agents include nicotinamide adenine dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (NADPH).

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Catalysts: Palladium on carbon is often used as a catalyst in coupling reactions.

Major Products:

    Formazan: The primary product of the reduction reaction is a blue formazan compound.

    Oxidized this compound: The product of the oxidation reaction is the original this compound compound.

Scientific Research Applications

Tetrazolium blue has a wide range of applications in scientific research, including:

    Biochemistry: Used in assays to measure cellular metabolic activity and oxidative stress.

    Immunology: Employed in immunohistochemistry for detecting alkaline phosphatase activity.

    Medicine: Used in diagnostic tests for diseases such as chronic granulomatous disease.

    Industry: Applied in the detection of reducing sugars and other reducing compounds in various industrial processes.

Comparison with Similar Compounds

Tetrazolium blue is part of a family of tetrazolium compounds, which include:

    Tetrazolium Red: Similar to this compound but forms a red formazan product upon reduction.

    Tetrazolium Violet: Forms a violet formazan product upon reduction.

    Tetrazolium Green: Forms a green formazan product upon reduction.

Uniqueness: this compound is unique in its ability to form a blue formazan product, which is highly stable and easily detectable. This makes it particularly useful in colorimetric assays where a clear and distinct color change is required.

Properties

CAS No.

1871-22-3

Molecular Formula

C40H32ClN8O2+

Molecular Weight

692.2 g/mol

IUPAC Name

2-[4-[4-(3,5-diphenyltetrazol-3-ium-2-yl)-3-methoxyphenyl]-2-methoxyphenyl]-3,5-diphenyltetrazol-3-ium;chloride

InChI

InChI=1S/C40H32N8O2.ClH/c1-49-37-27-31(23-25-35(37)47-43-39(29-15-7-3-8-16-29)41-45(47)33-19-11-5-12-20-33)32-24-26-36(38(28-32)50-2)48-44-40(30-17-9-4-10-18-30)42-46(48)34-21-13-6-14-22-34;/h3-28H,1-2H3;1H/q+2;/p-1

InChI Key

OHAOHDNOEJUTKT-UHFFFAOYSA-M

SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=CC=C4)C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-]

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3N=C(N=[N+]3C4=CC=CC=C4)C5=CC=CC=C5)OC)N6N=C(N=[N+]6C7=CC=CC=C7)C8=CC=CC=C8.[Cl-]

1871-22-3

Pictograms

Health Hazard

Synonyms

2,2’-(3,3’-Dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis[3,5-diphenyl-2H-tetrazolium, , Dichloride;  3,3’-(3,3’-Dimethoxy-4,4’-biphenylylene)bis[2,5-diphenyl-2H-tetrazolium, Dichloride;  3,3’-(3,3’-Dimethoxy-4,4’-biphenylylene)bis[2,5-diphenyl-2H-tetrazolium

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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